molecular formula C11H7BrO4 B611538 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 773109-55-0

6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B611538
CAS RN: 773109-55-0
M. Wt: 283.077
InChI Key: BWBWVUJRXNIUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Coumarin derivatives, such as 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid, can be synthesized from different starting materials using various methods . For instance, substituted 2-oxo-2H-chromene-3-carboxylic acids were synthesized in good to excellent yield (73–99%) in all reported methods . The highest yields (93–98%) were obtained in a solvent-free method under microwave irradiation in the presence of Yb(OTf)3 .


Molecular Structure Analysis

The molecular formula of 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is C11H7BrO4 . Its InChI code is 1S/C11H7BrO4/c1-5-7-4-6 (12)2-3-8 (7)16-11 (15)9 (5)10 (13)14/h2-4H,1H3, (H,13,14) .


Chemical Reactions Analysis

The synthesis of 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves several chemical reactions. For instance, the synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds was achieved in five steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole .


Physical And Chemical Properties Analysis

The molecular weight of 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is 283.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 63.6 Ų .

Scientific Research Applications

NMDA Receptor Agonist

UBP714 exhibits agonistic activity for recombinant GluN1/GluN2 receptors by binding to the positive allosteric site (PAM) of NMDARs . It enhances NMDAR-mediated field excitatory postsynaptic potentials (f-EPSPs) in Xenopus oocytes .

Cognitive Deficits Treatment

UBP714 is a novel template for the development of potent and subunit selective NMDAR potentiators that may have therapeutic applicability in the treatment of patients with cognitive deficits .

Schizophrenia Treatment

UBP714 may also be used in the treatment of schizophrenia. Its ability to potentiate NMDAR activity could help in managing the symptoms of this mental disorder .

Anticancer Activity

Compounds similar to UBP714, such as 2H/4H-chromene derivatives, have shown promising anticancer activity . While specific anticancer activity of UBP714 is not mentioned, it’s plausible that it might exhibit similar properties.

Anticonvulsant Activity

2H/4H-chromene derivatives, which UBP714 is a part of, have demonstrated anticonvulsant activity . This suggests potential use of UBP714 in managing seizure disorders.

Antimicrobial Activity

2H/4H-chromene derivatives have been found to possess antimicrobial properties . This indicates that UBP714 could potentially be used in the treatment of various bacterial and fungal infections.

Anticholinesterase Activity

2H/4H-chromene derivatives have shown anticholinesterase activity . This suggests that UBP714 could potentially be used in the treatment of conditions like Alzheimer’s disease, where cholinesterase inhibitors are commonly used.

Antidiabetic Activity

2H/4H-chromene derivatives have demonstrated antidiabetic activities . This suggests potential use of UBP714 in managing diabetes.

Future Directions

The future directions for 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs . Additionally, more research could be conducted to improve the synthesis methods and yield of this compound .

properties

IUPAC Name

6-bromo-4-methyl-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO4/c1-5-7-4-6(12)2-3-8(7)16-11(15)9(5)10(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBWVUJRXNIUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

CAS RN

773109-55-0
Record name 773109-55-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 4
6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 5
6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 6
6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.